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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo CCR2 target engagement of

BMS-753426 with other notable CCR2 antagonists. The following sections detail the

experimental data, methodologies, and relevant biological pathways to offer an objective

assessment for research and drug development professionals.

Introduction to CCR2 and its Antagonism
The C-C chemokine receptor 2 (CCR2) plays a pivotal role in mediating the migration of

monocytes and macrophages to sites of inflammation. Its primary ligand, monocyte

chemoattractant protein-1 (MCP-1 or CCL2), triggers a signaling cascade that is implicated in a

variety of inflammatory and autoimmune diseases. Consequently, antagonizing the CCR2

pathway is a promising therapeutic strategy. BMS-753426 is a potent and orally bioavailable

antagonist of CCR2, demonstrating significant improvements in pharmacokinetic properties

compared to its predecessors. This guide evaluates the in vivo validation of its target

engagement alongside other CCR2 antagonists such as INCB3344, CCX140-B, and PF-

04634817.
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The following tables summarize the available in vivo data for BMS-753426 and selected

alternative CCR2 antagonists. The data is compiled from preclinical studies in relevant animal

models.

Table 1: In Vivo Activity of CCR2 Antagonists in Thioglycolate-Induced Peritonitis Model

Compound
Species
(Model)

Dose Route

% Inhibition
of
Monocyte/M
acrophage
Influx

Estimated
Receptor
Occupancy
(%)

BMS-753426

hCCR2

Knock-in

Mouse

1 mg/kg, BID Oral 28% 51%[1]

25 mg/kg,

BID
Oral 74% 91%[1]

100 mg/kg,

BID
Oral 78% 98%[1]

INCB3344
BALB/c

Mouse

30 mg/kg,

BID
Oral 36% Not Reported

60 mg/kg,

BID
Oral 55% Not Reported

100 mg/kg,

BID
Oral 73% Not Reported

Note: Direct comparison of receptor occupancy is limited by data availability for all compounds

in the same model.
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Compound
Disease
Model

Species Dose Route
Key
Efficacy
Endpoint

BMS-753426

Experimental

Autoimmune

Encephalomy

elitis (EAE)

hCCR2

Knock-in

Mouse

25 mg/kg,

BID
Oral

49%

reduction in

clinical score

AUC[1]

INCB3344

Experimental

Autoimmune

Encephalomy

elitis (EAE)

Mouse
100 mg/kg,

QD
Not Specified

Significant

reduction in

disease

severity[2]

CCX140-B

Diabetic

Nephropathy

(db/db)

hCCR2

Knock-in

Mouse

30 mg/kg, QD Oral

Significant

reduction in

albuminuria[3

]

PF-04634817
Diabetic

Nephropathy

Human

(Phase 2)

150 or 200

mg, QD
Oral

Modest

reduction in

urinary

albumin-to-

creatinine

ratio[4]

Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.

Thioglycolate-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory properties of compounds by measuring

their ability to inhibit the recruitment of leukocytes, particularly monocytes and macrophages,

into the peritoneal cavity following an inflammatory stimulus.

Animals: Male hCCR2 knock-in mice or other appropriate strains (e.g., BALB/c) are used.
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Induction: A sterile solution of 3% or 4% thioglycollate is injected intraperitoneally (i.p.) into

the mice.

Compound Administration: The test compound (e.g., BMS-753426) or vehicle is

administered orally at specified doses and time points relative to thioglycollate injection (e.g.,

twice daily).

Peritoneal Lavage: At a predetermined time point after thioglycollate injection (e.g., 48 or 72

hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-

buffered saline (PBS) to collect the infiltrating cells.

Cell Analysis: The collected peritoneal cells are then counted, and differential cell counts are

performed using flow cytometry to quantify the number of monocytes/macrophages and

neutrophils. The percentage of inhibition of cell influx is calculated by comparing the cell

numbers in the compound-treated group to the vehicle-treated group.

Experimental Autoimmune Encephalomyelitis (EAE) in
Mice
EAE is a widely used animal model for human multiple sclerosis, characterized by inflammation

of the central nervous system (CNS) and demyelination.

Animals: Female hCCR2 knock-in mice or other susceptible strains (e.g., C57BL/6) are

used.

Induction: EAE is induced by immunization with an emulsion of a myelin antigen, such as

myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant

(CFA). Additionally, pertussis toxin is administered i.p. on the day of immunization and one or

two days later to facilitate the entry of inflammatory cells into the CNS.

Compound Administration: Prophylactic treatment with the test compound (e.g., BMS-
753426) or vehicle is typically initiated on the day of immunization and continued daily.

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a

scale of 0 to 5, where 0 represents no clinical signs and 5 represents a moribund state or

death.
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Efficacy Evaluation: The primary endpoint is the reduction in the mean clinical score or the

area under the curve (AUC) of the clinical score over the course of the study in the

compound-treated group compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the CCR2 signaling pathway and

the experimental workflow for validating CCR2 target engagement in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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